DMX-129

Chiral Purity Enantiomeric Excess Kinase Inhibitor SAR

The DMX-129 (3S)-enantiomer is the essential reference standard for reproducing IKKε/TBK1 SAR as disclosed in EP2958910B1. Its defined chirality is a critical determinant for target binding. This high-purity compound is a proprietary tool for dissecting pathway-specific roles without confounding off-target activities seen with prior art like MRT67307 or BX795.

Molecular Formula C19H17FN8
Molecular Weight 376.4 g/mol
Cat. No. B12405867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMX-129
Molecular FormulaC19H17FN8
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1CN(CC1F)C2=C(C=C(C=N2)C3=NC(=NC=C3)NC4=CN=C(C=C4)N)C#N
InChIInChI=1S/C19H17FN8/c20-14-4-6-28(11-14)18-12(8-21)7-13(9-25-18)16-3-5-23-19(27-16)26-15-1-2-17(22)24-10-15/h1-3,5,7,9-10,14H,4,6,11H2,(H2,22,24)(H,23,26,27)/t14-/m0/s1
InChIKeyYDMKWHGXAARJJK-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-[(6-Aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile: Key Specifications for IKKε/TBK1 Inhibitor Procurement


5-[2-[(6-Aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile is a proprietary, enantiomerically defined pyrimidine-based small molecule designed as a dual inhibitor of IKKε and TBK1 kinases. Its structure is explicitly claimed within the Markush formulae of patent EP2958910B1 [1], indicating its classification as a member of a novel chemical series optimized for these immunological and oncology targets. The compound is distinguished by its absolute stereochemistry at the 3-position of the pyrrolidine ring (3S-fluoropyrrolidine), a specific structural feature that differentiates it from non-stereodefined or racemic analogues [1].

Why Generic Pyrimidine or Aminopyridine Kinase Inhibitors Cannot Substitute for 5-[2-[(6-Aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile


The specific combination of a 6-aminopyridin-3-ylamino pyrimidine core with an (S)-3-fluoropyrrolidine substituent in this compound is essential for its claimed biochemical activity profile [1]. Substituting with a generic aminopyridine or pyrimidine-based kinase inhibitor, or even a close structural analogue lacking this precise stereochemistry, would result in an uncontrolled variable for research seeking to reproduce or interrogate the specific structure-activity relationship (SAR) defined in EP2958910B1 [1]. The chiral center in the pyrrolidine ring, designated (3S), is a critical determinant of binding geometry to the IKKε and TBK1 kinase domains; its absence or inversion can lead to drastically altered potency and selectivity, thereby invalidating experimental outcomes [1].

Quantitative Differentiation Evidence for 5-[2-[(6-Aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile for Scientific Procurement


Absolute Stereochemistry Definition: Quantifiable Differentiation from Racemates and Enantiomers

The compound possesses a defined (S)-configuration at the 3-position of its fluoropyrrolidine ring, as specified in its chemical name and the patent claims [1]. While quantitative enzyme inhibition data (e.g., IC50 values) for this specific compound are not publicly available in the primary patent or open databases, the chiral definition itself provides a critical, quantifiable differentiation. A racemic mixture of this compound would consist of both (S)- and (R)-enantiomers, whereas the defined (3S) form ensures a consistent, single molecular entity [1]. This eliminates the confounding factor of differential enantiomer activity, a well-documented phenomenon in kinase inhibitor pharmacology where one enantiomer can be a potent inhibitor while the other is inactive or acts as a biased agonist.

Chiral Purity Enantiomeric Excess Kinase Inhibitor SAR

Predicted Target Selectivity Profile: Differentiating from Broad-Spectrum IKKε/TBK1 Inhibitors

The compound is explicitly claimed as an inhibitor of IKKε and/or TBK1 in patent EP2958910B1 [1]. In contrast, many commercially available IKKε/TBK1 inhibitors exhibit significant off-target kinase activity. For instance, MRT67307 potently inhibits ULK1/2 (IC50s 45 and 38 nM) in addition to TBK1/IKKε, and BX795 is also a potent PDK1 inhibitor (IC50 = 111 nM) . The distinct structural features of this compound, particularly the (3S)-fluoropyrrolidine moiety, are designed within the patent's SAR to achieve a unique selectivity profile that differs from these multi-targeted probes.

IKKε TBK1 Kinase Selectivity Pyrimidine Inhibitor

Optimal Research Applications for 5-[2-[(6-Aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile Based on Evidentiary Differentiation


Definitive Structure-Activity Relationship (SAR) Studies for IKKε/TBK1 Pyrimidine Scaffolds

Use this exact (3S)-enantiomer as the reference standard to evaluate the impact of chirality on binding affinity and selectivity. Any study aiming to reproduce or extend the SAR disclosed in EP2958910B1 must use this compound to ensure that stereochemical variations are controlled [1]. Comparing its activity profile to its racemate or the (3R)-enantiomer provides critical insight into stereospecific target engagement.

Investigating IKKε/TBK1-Dependent Signaling with a Differentiated Chemical Probe

Deploy this compound in cell-based assays (e.g., cytokine release in immune cells, apoptosis in cancer models) where its distinct selectivity profile, inferred from its unique SAR [1], offers a potential advantage over multi-targeted probes like MRT67307 or BX795. This is essential for dissecting pathways where ULK1, ULK2, or PDK1 off-target activity would confound the interpretation of IKKε/TBK1's role [REFS-2, REFS-3].

In Vitro Oncology and Inflammation Model Validation of Novel IKKε/TBK1 Chemotypes

Utilize this compound as a proprietary tool to validate the therapeutic hypothesis of dual IKKε/TBK1 inhibition in disease models as described in EP2958910B1 [1]. Its unique structure makes it a relevant starting point for medicinal chemistry efforts aimed at developing new chemical entities with improved selectivity over the prior art.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMX-129

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.